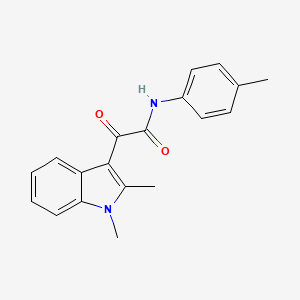
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole is a heterocyclic compound that is a part of many biologically active compounds. It is also known as benzopyrrole and is aromatic in nature . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of indole and imidazole derivatives involves various methods. For instance, one method for the synthesis of a similar compound, N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, involves the use of 2-(1-methyl-1H-indol-3-yl)acetic acid in dry dichloromethane, with lutidine and 1,2-diaminobenzene .Molecular Structure Analysis
Indole and imidazole rings are part of many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Chemical Reactions Analysis
The chemical reactions involving indole and imidazole derivatives are diverse and depend on the specific compounds and conditions involved. For example, imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .作用机制
The mechanism of action of DIM-N-phenylacetamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been found to inhibit the activity of several enzymes and proteins, including Akt, mTOR, and ERK1/2, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
DIM-N-phenylacetamide has been found to exhibit several biochemical and physiological effects. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. It has also been found to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using DIM-N-phenylacetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. However, this compound has certain limitations, including its low solubility in water and its potential toxicity at higher concentrations.
未来方向
There are several potential future directions for the research on DIM-N-phenylacetamide. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the identification of new therapeutic applications for this compound, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects and toxicity.
合成方法
DIM-N-phenylacetamide is synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of indole-3-carboxaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting compound with 4-methylphenylhydrazine. The final product is obtained after purification and recrystallization.
科学研究应用
DIM-N-phenylacetamide has been extensively studied for its potential applications in various fields of science. This compound has been found to exhibit anticancer, antitumor, and antiproliferative properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
安全和危害
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)20-19(23)18(22)17-13(2)21(3)16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAFKWEXWIGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide](/img/structure/B2792801.png)
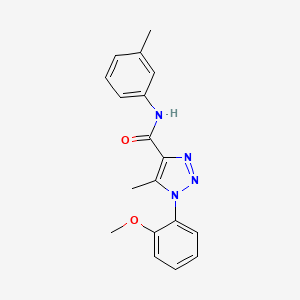

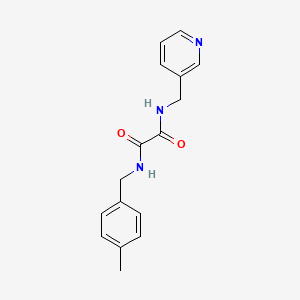
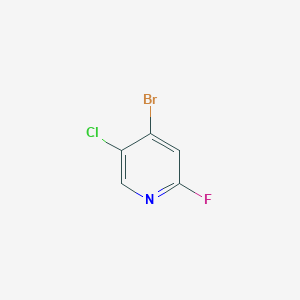
![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)

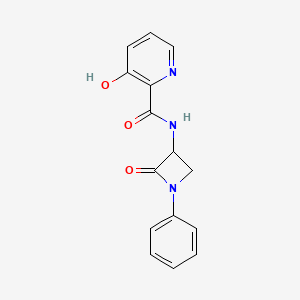

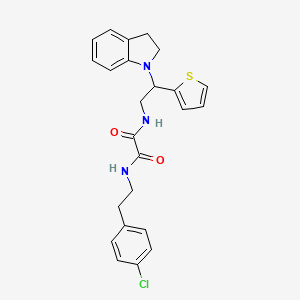
![2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2792821.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)